molecular formula C10H12N4OS B11735536 1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide CAS No. 1856085-51-2

1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide

Cat. No.: B11735536
CAS No.: 1856085-51-2
M. Wt: 236.30 g/mol
InChI Key: MVJVNAJPTVZJFP-UHFFFAOYSA-N
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Description

1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide is a heterocyclic compound that contains both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiophen-2-ylmethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-[(thiophen-2-ylmethyl)amino]-propan-2-ol: Similar structure but with a different functional group.

    Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.

Uniqueness

1-methyl-3-[(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxamide is unique due to the combination of the pyrazole and thiophene rings, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets.

Properties

CAS No.

1856085-51-2

Molecular Formula

C10H12N4OS

Molecular Weight

236.30 g/mol

IUPAC Name

2-methyl-5-(thiophen-2-ylmethylamino)pyrazole-3-carboxamide

InChI

InChI=1S/C10H12N4OS/c1-14-8(10(11)15)5-9(13-14)12-6-7-3-2-4-16-7/h2-5H,6H2,1H3,(H2,11,15)(H,12,13)

InChI Key

MVJVNAJPTVZJFP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC=CS2)C(=O)N

Origin of Product

United States

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